SAR103168 was developed by Sanofi and is classified under the category of Janus kinase inhibitors. This classification is significant as it places SAR103168 among a growing class of therapeutics aimed at modulating immune system activity, which is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases.
The synthesis of SAR103168 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:
The molecular structure of SAR103168 can be represented by its chemical formula, which includes multiple heteroatoms contributing to its pharmacological properties. The compound features a distinct arrangement of rings and substituents that are essential for its activity against Janus kinases.
SAR103168 participates in various chemical reactions that are pivotal during its synthesis and potential degradation pathways. Key reactions include:
These reactions are essential not only for synthesizing SAR103168 but also for understanding its metabolic pathways once administered.
SAR103168 exerts its pharmacological effects primarily through selective inhibition of Janus kinases. By blocking these enzymes, SAR103168 disrupts the signaling pathways involved in inflammatory processes:
Quantitative studies have demonstrated a significant reduction in inflammatory markers in vitro when cells are treated with SAR103168.
SAR103168 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate dosage forms and routes of administration.
SAR103168 has significant potential applications in clinical settings:
Ongoing clinical trials aim to further elucidate its safety profile and therapeutic efficacy, paving the way for potential market approval.
Acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS) represent hematologic malignancies with dismal prognoses upon relapse or refractoriness to conventional therapies. Despite advances in targeted therapies (e.g., FLT3 inhibitors), intrinsic and acquired resistance remains prevalent, with response rates dropping to 10–25% upon sequential tyrosine kinase inhibitor (TKI) exposure [6]. This therapeutic gap underscores the need for agents targeting parallel oncogenic pathways. The Src kinase family (SFK), BCR-Abl, and angiogenic receptors (VEGFR, PDGFR) drive leukemogenesis through proliferation, survival, and stromal interaction signals—yet no multi-kinase inhibitor successfully inhibits this broad target spectrum without prohibitive pharmacokinetic limitations [1] [5].
This research aimed to:
The study scope encompasses:
SAR103168’s simultaneous inhibition of Src family kinases, BCR-Abl, and angiogenic receptors (VEGFR, PDGFR) disrupts critical leukemogenic pathways, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical AML models. We hypothesize that this multi-targeted mechanism translates to clinical efficacy in relapsed/refractory AML/MDS, though unpredictable pharmacokinetics may limit dose optimization [1] [2] [3].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3